Aripiprazole cavoxil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1259305-26-4 |
|---|---|
Molecular Formula |
C30H39Cl2N3O4 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl hexanoate |
InChI |
InChI=1S/C30H39Cl2N3O4/c1-2-3-4-10-29(37)39-22-35-27-21-24(13-11-23(27)12-14-28(35)36)38-20-6-5-15-33-16-18-34(19-17-33)26-9-7-8-25(31)30(26)32/h7-9,11,13,21H,2-6,10,12,14-20,22H2,1H3 |
InChI Key |
STDYTJDGBXCCRG-UHFFFAOYSA-N |
SMILES |
CCCCCC(OCN1C(CCC2=C1C=C(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CC3)C=C2)=O)=O |
Canonical SMILES |
CCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aripiprazole cavoxil |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Aripiprazole Cavoxil
Advanced Synthetic Routes to Aripiprazole (B633) Cavoxil and its Precursors
The synthesis of aripiprazole cavoxil fundamentally builds upon the established synthetic routes for its parent compound, aripiprazole. These routes typically involve the coupling of a quinolinone moiety with a dichlorophenylpiperazine group via a butyl linker. nih.govajrconline.org
Multi-Step Synthesis Pathways and Optimization
The synthesis of aripiprazole, the precursor to this compound, is a multi-step process. A common pathway involves the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a 1,4-dihalobutane, such as 1,4-dibromobutane, to form 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. nih.govnewdrugapprovals.org This intermediate is then condensed with 1-(2,3-dichlorophenyl)piperazine (B491241) to yield aripiprazole. nih.govnewdrugapprovals.org
Several patents and research articles describe optimizations to this general scheme. For instance, one method utilizes 4-chlorobutyl p-toluenesulfonate, synthesized from tetrahydrofuran (B95107) and p-toluenesulfonyl chloride, as an intermediate to react with 7-hydroxyquinolinone. google.com This approach is reported to offer high yields and a simplified process. google.com Another described process involves the reaction of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril with 1-(2,3-dichlorophenyl)-piperazine hydrochloride in the presence of a base like triethylamine (B128534) in acetonitrile. google.com
The final step in the synthesis of this compound involves the N-alkylation of aripiprazole. This is achieved by reacting aripiprazole with chloromethyl hexanoate (B1226103) in the presence of a suitable base.
A detailed look at a common synthetic route for aripiprazole is presented below:
Table 1: Common Synthetic Route for Aripiprazole| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane | Potassium carbonate, water, reflux | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. nih.govnewdrugapprovals.org |
Recent advancements have also explored mechanochemical synthesis methods, which are solvent-free and can offer high yields in shorter reaction times. mdpi.com For example, the condensation of 7-(4-bromobutoxy)-1,2-dihydroquinolin-2-one with 4-(2,3-dichlorophenyl)piperazine has been successfully carried out in a ball mill with the addition of catalysts like Zeolite A or Zeosil 1165. mdpi.com
Functional Group Transformations and Ester Linkage Formation
The conversion of aripiprazole to this compound is a key functional group transformation. This process involves the formation of an N-acyloxymethyl prodrug. google.com Specifically, an ester linkage is created by attaching a hexanoyloxymethyl group to the nitrogen atom of the quinolinone ring of aripiprazole. google.comgoogle.com
This transformation is typically achieved through an alkylation reaction. Aripiprazole is reacted with a haloalkyl ester, such as chloromethyl hexanoate, in the presence of a base. The base deprotonates the amide nitrogen of the quinolinone ring, creating a nucleophilic anion that then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the desired ester linkage.
The bioconversion of this compound back to aripiprazole in the body proceeds through a two-step hydrolysis process. nih.gov First, the ester bond is cleaved to yield an N-hydroxymethyl intermediate and hexanoic acid. researchgate.netnih.gov This intermediate is unstable and subsequently cleaves to release aripiprazole and formaldehyde. researchgate.netnih.gov
Solid-State Chemistry and Crystallization Processes for this compound Derivatives
The solid-state properties of this compound are critical for its formulation as a long-acting injectable suspension. google.comgoogle.com Controlling the crystallization process is essential to obtain particles with the desired size distribution, surface area, and morphology, which in turn influence the dissolution rate and in vivo drug release profile. google.comgoogleapis.com
Patents describe processes for controlling the recrystallization of this compound to produce particles suitable for extended-release formulations. google.comgoogle.com These processes often involve dissolving the crude this compound in a solvent system, followed by controlled cooling and homogenization to induce crystallization and control particle size. google.comgoogle.comgoogleapis.com For instance, a process might involve dissolving the compound in a first solvent, adding a second solvent to reduce solubility, and then cooling the mixture while homogenizing to form crystallized particles with a specific surface area. google.com
The choice of solvents and the parameters of the crystallization process, such as cooling rate and homogenization intensity, are crucial for achieving the desired particle characteristics. googleapis.com
Scale-Up Considerations in Prodrug Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. These include ensuring consistent product quality, maintaining high yields, and managing the handling of reagents and solvents in large quantities.
Key considerations for the scale-up of the condensation reaction to form aripiprazole include efficient heat transfer, effective mixing, and control of reaction time to minimize the formation of impurities, such as dimers. newdrugapprovals.orggoogle.com The purification of the final product, often involving recrystallization, also needs to be optimized for large-scale production to ensure high purity and the desired physical properties. newdrugapprovals.org
For the final step of forming this compound, the handling of reactive intermediates and the control of the reaction conditions are critical to ensure complete conversion and minimize side reactions. The subsequent crystallization and particle size control processes must be robust and reproducible to meet the stringent requirements for pharmaceutical formulations. googleapis.com
Preclinical Pharmacokinetics and Biotransformation of Aripiprazole Cavoxil
Prodrug Activation Mechanisms: In Vitro and Ex Vivo Studies
The conversion of aripiprazole (B633) cavoxil to aripiprazole is a multi-step process that has been investigated through various in vitro and ex vivo models.
Identification of Intermediate Metabolites (e.g., N-hydroxymethyl aripiprazole)
Theoretical models of N-acyloxyalkyl prodrug bioconversion suggest a two-step process that proceeds through an N-hydroxyalkyl intermediate. researchgate.netresearchgate.net In the case of aripiprazole cavoxil and the related prodrug aripiprazole lauroxil, this intermediate has been identified as N-hydroxymethyl aripiprazole. researchgate.netnih.govfda.govpharmgkb.orggoogle.comresearchgate.netmdpi.com Following the initial enzymatic hydrolysis of the prodrug, N-hydroxymethyl aripiprazole is formed. nih.govfda.gov This intermediate then undergoes spontaneous, water-mediated hydrolysis to release aripiprazole and formaldehyde. nih.govfda.govgoogle.com Studies have demonstrated the presence of this N-hydroxymethyl intermediate both in vitro and in vivo. researchgate.netresearchgate.net In vivo, plasma concentrations of the intermediate have been observed to be at similar levels to that of aripiprazole itself. researchgate.netresearchgate.net
Table 1: Bioconversion Pathway of this compound
| Step | Process | Reactant | Key Enzyme/Condition | Product(s) |
|---|---|---|---|---|
| 1 | Enzymatic Hydrolysis | This compound | Esterases | N-hydroxymethyl aripiprazole |
| 2 | Spontaneous Hydrolysis | N-hydroxymethyl aripiprazole | Water | Aripiprazole + Formaldehyde |
Bioconversion Kinetics and Substrate Specificity in Biological Matrices
The conversion of this compound is influenced by the biological environment. In vitro studies using various biological matrices are essential to characterize the kinetics of this bioconversion. The rate of enzymatic hydrolysis can vary depending on the specific esterases present and their concentrations in different tissues. Aripiprazole itself is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6. fda.govfda.govpharmgkb.orgnih.govdrugbank.compsychopharmacologyinstitute.com These enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole, while N-dealkylation is catalyzed by CYP3A4. fda.govfda.govdrugbank.com The major active metabolite of aripiprazole is dehydro-aripiprazole. fda.govfda.govpharmgkb.orgdrugbank.com
Absorption and Distribution Dynamics in Preclinical Animal Models
Preclinical studies in animal models have provided valuable insights into how this compound and the subsequently formed aripiprazole are absorbed and distributed throughout the body.
Systemic Exposure Profiles of this compound and Aripiprazole
Following intramuscular administration, this compound provides extended release and sustained systemic exposure to aripiprazole. google.com However, systemic exposure to aripiprazole and its active metabolite, dehydro-aripiprazole, was found to be limited in rats and dogs in some studies. fda.gov In a study involving Wistar albino rats, a single 8 mg/kg dose of aripiprazole resulted in a mean AUC0-∞ of 1117.34 ± 931.41 hr·ng/mL and a Cmax of 96.76%. mdpi.com The active metabolite, dehydro-aripiprazole, had a mean AUC0–∞ of 461.13 ± 339.82 hr·ng/mL. mdpi.com The slow dissolution and subsequent conversion of the prodrug lead to a gradual increase in aripiprazole plasma concentrations. researchgate.net
Table 2: Pharmacokinetic Parameters of Aripiprazole and Dehydro-aripiprazole in Rats
| Compound | Parameter | Value (Mean ± SD) |
|---|---|---|
| Aripiprazole | AUC0-∞ (hr·ng/mL) | 1117.34 ± 931.41 |
| Aripiprazole | Cmax (% increase) | 96.76 |
| Dehydro-aripiprazole | AUC0–∞ (hr·ng/mL) | 461.13 ± 339.82 |
Data from a single 8 mg/kg dose of aripiprazole in Wistar albino rats. mdpi.com
Tissue Distribution Patterns and Brain Penetration in Animal Studies
Aripiprazole exhibits extensive extravascular distribution. fda.govfda.govpsychopharmacologyinstitute.comfda.govfda.gov Studies in mice have shown that aripiprazole penetrates the blood-brain barrier. nih.gov The brain concentration of aripiprazole was found to be significantly altered in mice deficient in P-glycoprotein (P-gp), an efflux transporter. pharmgkb.orgnih.gov In these P-gp deficient mice, aripiprazole brain concentrations were 3.0 to 4.6-fold higher compared to wildtype mice at 1, 2, and 3 hours after dosing, indicating that aripiprazole is a substrate of P-gp. nih.gov This suggests that P-gp plays a role in limiting the brain penetration of aripiprazole. nih.gov Increased drug concentrations were also noted in the testes and muscle of P-gp deficient mice. nih.gov In rats and monkeys, aripiprazole metabolites were eliminated through both renal and biliary routes, with drug-derived radioactivity recovered primarily in the feces. hres.ca
Influence of Formulation Strategies on Pharmacokinetic Parameters in Animal Models
The formulation of aripiprazole, particularly its prodrug forms like this compound, plays a critical role in determining its pharmacokinetic profile in preclinical animal models. Studies have demonstrated that altering the physical properties of the drug formulation can significantly modify key parameters such as the rate and extent of absorption.
A pivotal study in dogs investigated the effect of particle size on the pharmacokinetics of this compound. This research highlighted that a formulation of this compound milled to a particle size of less than 1000 nm resulted in a dramatic shift in the time to reach maximum plasma concentration (Tmax). Specifically, the Tmax was reduced from 168 hours, as observed with a larger particle size comparator composition, to just 6 hours with the nanoparticle formulation. google.com This represents a 28-fold, or 96%, decrease in Tmax, underscoring the profound impact of nanosizing on the absorption rate of the prodrug in an animal model. google.com
The study was designed to assess how factors such as dose level and the quantity of surface stabilizer affect the in vivo levels of both the aripiprazole prodrug and the active aripiprazole moiety in dogs. google.com These formulation strategies, including the ratio of the prodrug to the surface stabilizer, are crucial for controlling the release and subsequent absorption profile. google.com For instance, the rate of release for long-acting injectable prodrugs like aripiprazole lauroxil, a compound related to this compound, is a function of the exposed surface area of the drug crystals. google.com This principle was confirmed in animal studies where the particle size of aripiprazole lauroxil was shown to directly relate to its release rate. google.com
Further illustrating this concept, studies on intramuscular depot formulations of aripiprazole in rats showed a controlled-release absorption pattern, with the amount absorbed from the injection site increasing from approximately 39% at 168 hours to 84% at 1008 hours post-injection. fda.gov The pharmacokinetics of this depot formulation in rats and dogs demonstrated that exposure (Cmax and AUC) was dose-proportional. fda.govtga.gov.au
The following table summarizes the significant effect of particle size reduction on the Tmax of aripiprazole released from an this compound formulation in a dog model.
Table 1: Effect of this compound Formulation on Tmax in a Dog Model
| Formulation Type | Particle Size | Time to Maximum Concentration (Tmax) |
|---|---|---|
| Comparator Composition | > 1000 nm | 168 hours |
| Nanoparticle Composition | < 1000 nm | 6 hours |
Metabolic Fate of Aripiprazole (Active Moiety) in Preclinical Systems
Once this compound is converted to its active moiety, aripiprazole, it undergoes extensive metabolism, primarily in the liver. Preclinical studies in various animal species have been crucial in elucidating the biotransformation pathways, which are largely mediated by the cytochrome P450 enzyme system.
Cytochrome P450 Enzyme Involvement (CYP3A4, CYP2D6)
In vitro and in vivo preclinical studies have consistently identified the cytochrome P450 isozymes CYP3A4 and CYP2D6 as the principal enzymes responsible for the metabolism of aripiprazole. The biotransformation pathways include dehydrogenation, hydroxylation, and N-dealkylation. drugbank.com Specifically, in vitro studies using liver microsomes from preclinical species confirmed that CYP3A4 and CYP2D6 mediate the dehydrogenation and hydroxylation of aripiprazole, while N-dealkylation is catalyzed by CYP3A4.
The metabolic pathways observed in rats and monkeys have been found to be qualitatively similar to those in humans, establishing these species as appropriate models for safety assessment. hres.ca The primary active metabolite formed through these pathways is dehydro-aripiprazole. drugbank.comfda.govnih.gov The metabolism of dehydro-aripiprazole is subsequently also carried out by CYP3A4 and CYP2D6. nih.gov
Non-P450 Mediated Biotransformation Pathways
For the prodrug this compound, the initial and essential biotransformation step is the cleavage of the promoiety to release the active drug, aripiprazole. This conversion is believed to occur via enzyme-mediated hydrolysis. For the related prodrug, aripiprazole lauroxil, bioconversion involves a two-step process: an initial cleavage by esterase enzymes to form an N-hydroxyalkyl intermediate, followed by water-mediated hydrolysis to release aripiprazole. researchgate.net This initial conversion is a critical non-P450 mediated pathway for the prodrug.
For the active aripiprazole moiety itself, P450-mediated metabolism is dominant. However, after the initial Phase I metabolism (oxidation via CYPs), the resulting metabolites can undergo further biotransformation, including Phase II conjugation reactions. hres.ca In contrast to some other antipsychotic agents, aripiprazole does not appear to undergo significant direct glucuronidation. fda.gov While minor metabolites can be formed through other pathways, the CYP-dependent routes are the most significant for aripiprazole's clearance.
Metabolite Profiling and Characterization in Animal Specimens
Metabolite profiling in preclinical species such as rats, dogs, and monkeys has been conducted to characterize the biotransformation of aripiprazole. Following administration of an intramuscular depot formulation to rats, several metabolites were analyzed, including OPC-14857 (dehydro-aripiprazole), DM-1451, DM-1452, OPC-3373, and 1-(2,3-dichlorophenyl)piperazine (B491241) (DCPP). fda.gov In these studies, plasma concentrations of most metabolites were very low, often below the limit of quantification, with the parent drug, aripiprazole, being the most abundant component, followed by DM-1451. fda.gov The rank order of exposure (Cmax and AUC) was determined to be aripiprazole > DM-1451 > OPC-3373 > OPC-14857. fda.gov
Studies in monkeys also identified dehydro-aripiprazole (BMS-337044) and an acid product of N-dealkylation (BMS-337047 or OPC-3373) as predominant metabolites in plasma. fda.gov An interesting species difference was noted where unchanged aripiprazole was the major drug-related component in rat plasma, whereas in monkeys it accounted for a smaller fraction of the total drug-related material. hres.ca Importantly, all major metabolites found in human plasma were also present in the plasma of the rat and monkey models used for toxicity testing. hres.ca
Research has also shown that aripiprazole and its metabolites, including dehydro-aripiprazole and DCPP, can cross the placental barrier and are detectable in the brains of rat pups following maternal administration. hres.ca
Table 2: Key Aripiprazole Metabolites Identified in Preclinical Animal Specimens
| Metabolite Name / Code | Animal Species | Notes |
|---|---|---|
| Dehydro-aripiprazole (OPC-14857 / BMS-337044) | Rat, Monkey, Dog | Major pharmacologically active metabolite. fda.govfda.gov |
| OPC-3373 (BMS-337047) | Rat, Monkey | Acid product of N-dealkylation. fda.govfda.gov |
| 1-(2,3-dichlorophenyl)piperazine (DCPP) | Rat, Dog | Minor metabolite. fda.govmedsafe.govt.nz Clastogenic in some in vitro assays. medsafe.govt.nz |
| DM-1451 | Rat | Second most abundant component after parent drug in some depot studies. fda.gov |
| DM-1452 | Rat | Very minor metabolite identified at injection site. tga.gov.au |
Excretion Pathways in Preclinical Animal Models
Studies utilizing radiolabeled aripiprazole have been conducted to determine the routes of excretion in preclinical animal models. The primary route of elimination for aripiprazole and its metabolites is via the feces, indicating significant biliary excretion. tga.gov.au
Following a single oral dose of [14C]-labeled aripiprazole in rats, approximately 92% of the administered radioactivity was recovered in the feces, with only about 5-6% found in the urine over 168 hours. tga.gov.au Similarly, in monkeys, the fecal route was predominant. medsafe.govt.nz Another study reported that after a single oral dose of [14C]-labeled aripiprazole, approximately 55% of the radioactivity was recovered in the feces. drugbank.comfda.gov A small fraction of the dose, approximately 18%, was recovered as unchanged aripiprazole in the feces, while less than 1% was excreted as the unchanged parent drug in the urine. drugbank.comfda.govmedsafe.govt.nz
Pharmacodynamics and Molecular Mechanisms of Action Focusing on Aripiprazole As the Active Moiety
Neurotransmitter Receptor Binding Profiles and Selectivity
Aripiprazole (B633) demonstrates a high affinity for the D2 and D3 receptor subtypes, which are key targets for antipsychotic medications. nih.govdrugbank.com Its affinity for D4 receptors is moderate, while it has a low or negligible affinity for D1 and D5 receptors. nih.govnih.gov This selectivity for the D2-like family of receptors (D2, D3, D4) is a central feature of its mechanism. nih.gov The high occupancy of D2 receptors, reported to be up to 95% at therapeutic doses, is achieved with a low incidence of extrapyramidal side effects, a characteristic that distinguishes it from many other antipsychotics. researchgate.netnih.gov
| Receptor | Ki (nM) | Reference |
|---|---|---|
| D1 | 1820 | nih.gov |
| D2 | 0.34 | drugbank.comtga.gov.au |
| D3 | 0.8 | drugbank.comtga.gov.au |
| D4 | 44 | drugbank.comtga.gov.au |
| D5 | 1930 | nih.gov |
| Receptor | Ki (nM) | Reference |
|---|---|---|
| 5-HT1A | 1.7 | drugbank.comtga.gov.au |
| 5-HT2A | 3.4 | drugbank.comtga.gov.au |
| 5-HT2C | 15 | drugbank.comtga.gov.au |
| 5-HT7 | 39 | drugbank.comtga.gov.au |
Aripiprazole shows moderate affinity for α1-adrenergic and H1 histamine (B1213489) receptors. drugbank.comtga.gov.au Its antagonist activity at α1-adrenergic receptors may be associated with effects such as orthostatic hypotension. fda.gov
| Receptor | Ki (nM) | Reference |
|---|---|---|
| α1A-Adrenergic | 57 | tga.gov.au |
| H1-Histamine | 61 | drugbank.comtga.gov.au |
Serotonin Receptor Subtype (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) Interaction Kinetics
G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation
Aripiprazole's effects extend beyond simple receptor binding to the complex modulation of intracellular signaling pathways.
Research has further refined the understanding of aripiprazole's action at the D2 receptor, introducing the concept of "functional selectivity" or "biased agonism". nih.govjuniperpublishers.com This theory posits that aripiprazole can differentially activate downstream signaling pathways coupled to the D2 receptor. For instance, studies have shown that aripiprazole can act as a partial agonist for Gαi/o-protein-mediated signaling (such as inhibition of adenylyl cyclase) while simultaneously acting as a robust antagonist for Gβγ signaling or β-arrestin-mediated pathways. juniperpublishers.com It has been demonstrated to partially activate the mitogen-activated protein kinase (MAPK) and arachidonic acid (AA) release pathways, but unlike full agonists, it does not cause significant D2 receptor internalization. nih.govcapes.gov.brresearchgate.net This biased signaling may explain its ability to achieve high D2 receptor occupancy without the high rates of motor side effects seen with full antagonists. researchgate.net
Aripiprazole functions as a partial agonist at 5-HT1A receptors. fda.govpsychopharmacologyinstitute.com These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govpsychopharmacologyinstitute.com 5-HT1A receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions. nih.govpsychopharmacologyinstitute.com Activation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonin neurons, thereby modulating serotonin release. psychopharmacologyinstitute.com Postsynaptic 5-HT1A receptor activation is thought to contribute to the therapeutic effects of aripiprazole, potentially by enhancing dopamine release in areas like the prefrontal cortex. wikipedia.org This action, in concert with its effects on the dopamine system, reinforces its role as a system stabilizer. nih.gov
Antagonist Activity at Serotonin 5-HT2A Receptors
Aripiprazole's mechanism of action includes antagonist activity at serotonin 5-HT2A receptors. drugbank.comwikipedia.orgdrugbank.com This action is a key feature of its pharmacodynamic profile and contributes to its classification as an atypical antipsychotic. shanghaiarchivesofpsychiatry.org The antagonism at 5-HT2A receptors is thought to contribute to its antipsychotic efficacy and may help reduce the risk of extrapyramidal symptoms. shanghaiarchivesofpsychiatry.org In vitro studies have demonstrated aripiprazole's high affinity for 5-HT2A receptors. tga.gov.au
The antagonism of 5-HT2A receptors by aripiprazole is believed to play a role in mitigating the negative symptoms and cognitive impairment associated with schizophrenia. drugbank.com By blocking these receptors, aripiprazole can disinhibit the release of dopamine in certain brain regions, such as the striatum, thereby enhancing dopamine levels at the nerve terminals. drugbank.com Some research also suggests that aripiprazole acts as a partial agonist at 5-HT2A receptors, but with low intrinsic activity. tokushima-u.ac.jp
The table below summarizes the binding affinity of aripiprazole for various receptors, including the 5-HT2A receptor.
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D2 | 0.34 |
| Dopamine D3 | 0.8 |
| Serotonin 5-HT1A | 1.7 |
| Serotonin 5-HT2A | 3.4 |
| Serotonin 5-HT2B | 0.36 |
| Serotonin 5-HT2C | 15 |
| Serotonin 5-HT7 | 39 |
| Dopamine D4 | 44 |
| α1-Adrenergic | 57 |
| Histamine H1 | 61 |
Data sourced from TGA Product Information tga.gov.au
Intracellular Signaling Cascades and Downstream Effectors
The interaction of aripiprazole with its target receptors initiates a cascade of intracellular signaling events. Its functional selectivity means it can differentially affect various downstream pathways. nih.govresearchgate.net For instance, aripiprazole has been shown to partially activate the mitogen-activated protein kinase (MAPK) and arachidonic acid (AA) pathways. nih.govresearchgate.net However, its potency in activating MAPK phosphorylation is lower compared to its effects on AA release or the inhibition of cyclic adenosine monophosphate (cAMP) accumulation. researchgate.net
Unlike full dopamine agonists, aripiprazole does not lead to significant internalization of the D2L receptor, a process dependent on β-arrestin2. nih.govmdpi.com This suggests that aripiprazole acts as a biased agonist, favoring certain signaling pathways over others. mdpi.com Specifically, it functions as a partial agonist at the D2R-Gi/o pathway while acting as an antagonist at the D2R-β-arrestin2 signaling pathway. mdpi.com This differential engagement of signaling pathways is a key aspect of its mechanism. nih.govnih.gov
Research has also indicated that aripiprazole can modulate the expression and phosphorylation of molecules involved in cAMP-associated signaling. nih.gov The drug's influence extends to the modulation of scaffolding proteins and the activation of transcription factors, affecting multiple cellular pathways. researchgate.netnih.gov
Neurochemical Modulatory Effects in Preclinical Behavioral Models
Preclinical studies in animal models have provided insights into the neurochemical and behavioral effects of aripiprazole. In models of dopaminergic hyperactivity, aripiprazole exhibits antagonist properties, while in models of dopaminergic hypoactivity, it shows agonist properties. tga.gov.au This dual action is a hallmark of its stabilizing effect on the dopamine system. shanghaiarchivesofpsychiatry.org
In various pharmacological models of psychosis, aripiprazole has been shown to be effective. For example, it reduces the locomotor activity induced by dopamine agonists like amphetamine and apomorphine, as well as by NMDA receptor antagonists such as MK-801 and phencyclidine (PCP). researchgate.net It also counteracts the effects of the serotonin agonist 2,5-dimethoxy-4-iodoamphetamine (DOI). researchgate.net
The table below details some of the findings from preclinical behavioral models.
| Preclinical Model | Effect of Aripiprazole | Reference |
| Apomorphine-induced stereotypy | Inhibited | nih.govresearchgate.net |
| Amphetamine-induced hyperactivity | Reduced | researchgate.net |
| MK-801-induced hyperactivity | Reduced | researchgate.net |
| Reserpine-treated mice (locomotion) | No induction of locomotion | nih.gov |
| Prepulse inhibition deficits (amphetamine-induced) | Reversed | researchgate.net |
Furthermore, studies have shown that aripiprazole does not induce catalepsy, a proxy for extrapyramidal side effects, at doses where it shows efficacy in these models. nih.govresearchgate.net This favorable preclinical profile is attributed to its unique combination of partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors. researchgate.net
Advanced Analytical Methodologies for Aripiprazole Cavoxil and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, providing the necessary resolving power to separate the parent drug from its metabolites and other endogenous components in complex biological samples. For aripiprazole (B633) and its related compounds, various liquid chromatography techniques have been developed and validated to ensure precise and reliable quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the routine analysis of aripiprazole in both pharmaceutical formulations and biological fluids. researchgate.nethumanjournals.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing C8 or C18 columns. nih.govacs.org
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. wikipedia.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wikipedia.orgpharmgkb.org For instance, a developed RP-HPLC method demonstrated good linearity for aripiprazole in the concentration range of 2-12 µg/mL with a correlation coefficient (r) of 0.9995. researchgate.net The precision of such methods is confirmed by low relative standard deviation (%RSD) values for intra-day and inter-day analyses. researchgate.net
Table 1: Examples of Validated HPLC Methods for Aripiprazole Quantification
| Parameter | Method 1 researchgate.net | Method 2 acs.org | Method 3 pharmgkb.org |
|---|---|---|---|
| Column | Phenomenex Luna C18 (250x4.6 mm, 5 µm) | Phenominex Luna C8 (250x4.6 mm, 5 µm) | ODS analytical column |
| Mobile Phase | Acetonitrile:Sodium Acetate Buffer (pH 4.5) (55:45 v/v) | Acetonitrile:Ammonium Acetate (20mM) (90:10 v/v) | Acetonitrile:Triethanolamine Buffer (pH 3.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 254 nm | 240 nm | 254 nm |
| Retention Time | 6.84 min | Not Specified | Not Specified |
| Linearity Range | 2-12 µg/mL | 40-160 µg/mL | 20-60 µg/mL |
| LOD | Not Specified | 0.05 µg/ml | 0.411 µg/mL |
| LOQ | Not Specified | 0.1 µg/ml | 1.248 µg/mL |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Sensitivity
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than traditional HPLC. This results in significantly improved resolution, shorter analysis times, and enhanced sensitivity. synnovis.co.ukacs.org
A comparative study of HPLC and UPLC for aripiprazole analysis demonstrated the superiority of the UPLC method. synnovis.co.ukacs.org While both methods showed excellent linearity (R² = 0.999), the UPLC method offered a much faster analysis time (3.0 minutes vs. 10.0 minutes for HPLC) and greater sensitivity. synnovis.co.ukacs.org The limit of detection (LOD) and limit of quantification (LOQ) for the UPLC method were 0.01 µg/ml and 0.05 µg/ml, respectively, compared to 0.05 µg/ml and 0.1 µg/ml for the HPLC method. acs.org This heightened sensitivity makes UPLC particularly suitable for bioanalytical applications where sample volumes are small and analyte concentrations are low. researchgate.net
Table 2: Comparison of HPLC and UPLC Method Performance for Aripiprazole Analysis synnovis.co.ukacs.org
| Parameter | HPLC Method | UPLC Method |
|---|---|---|
| Column | C8 (250x4.0 mm, 5 µm) | C8 (50x2.1 mm, 1.7 µm) |
| Flow Rate | 1.0 mL/min | 0.250 mL/min |
| Analysis Time | 10.0 min | 3.0 min |
| Injection Volume | 20 µL | 5 µL |
| LOD | 0.05 µg/mL | 0.01 µg/mL |
| LOQ | 0.1 µg/mL | 0.05 µg/mL |
| Recovery | 99-101% | 99-100% |
Chiral Chromatography for Stereoisomeric Analysis
Chiral chromatography is a specialized technique used to separate stereoisomers (enantiomers and diastereomers). While aripiprazole itself does not possess a chiral center, its metabolites can be chiral. nih.gov For example, the metabolism of some drugs can introduce a chiral center, as seen with risperidone (B510) and its metabolite 9-hydroxyrisperidone. nih.gov Although specific studies on the chiral separation of aripiprazole cavoxil metabolites are not prominent, the principles of chiral chromatography are applicable.
This analysis is important because different enantiomers of a drug or metabolite can exhibit distinct pharmacological and toxicological profiles. nih.gov Chiral separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly. The indirect method involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com For instance, the stereoisomers of a carbonic anhydrase inhibitor were successfully separated after derivatization with (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC) followed by chromatography on a chiral column. mdpi.com Such methodologies could be adapted to investigate the stereochemistry of aripiprazole metabolites if chiral centers are formed during biotransformation.
Mass Spectrometry Applications in Metabolite Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in drug metabolism studies. It offers unparalleled sensitivity and selectivity, allowing for both the precise quantification of known analytes and the identification of unknown metabolites.
LC-MS/MS for Bioanalytical Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the bioanalytical quantification of drugs and their metabolites in complex matrices like plasma and urine. researchgate.netnih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of triple quadrupole mass spectrometry operating in multiple reaction monitoring (MRM) mode.
Validated LC-MS/MS methods have been established for the simultaneous determination of aripiprazole and its primary active metabolite, dehydroaripiprazole (B194390). researchgate.net These methods demonstrate excellent sensitivity, with lower limits of quantification (LLOQ) often reaching sub-ng/mL levels (e.g., 0.1 ng/mL for both aripiprazole and dehydroaripiprazole in human plasma). researchgate.net The validation process for these assays confirms their accuracy, precision, selectivity, and lack of significant matrix effects, ensuring reliable data for pharmacokinetic studies. researchgate.netjournalagent.com
Table 3: LC-MS/MS Method for Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma researchgate.net
| Parameter | Details |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analytes | Aripiprazole, Dehydroaripiprazole (OPC-14857) |
| Matrix | Human Plasma |
| Chromatography | Isocratic separation on a C18 reversed-phase column |
| Run Time | 7.5 min |
| Linearity Range | 0.1 to 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Precision & Accuracy | Within regulatory limits |
High-Resolution Mass Spectrometry for Structural Elucidation of Biotransformation Products
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is critical for identifying unknown metabolites by determining their elemental composition.
HRMS is instrumental in the structural elucidation of biotransformation products. The process involves comparing the mass spectra of potential metabolites found in incubated samples (e.g., with liver microsomes) or in vivo samples (urine, feces, plasma) with that of the parent drug. The accurate mass difference helps to propose a biotransformation, such as hydroxylation, demethylation, or glucuronidation. Further structural information is obtained through tandem MS (MS/MS) experiments, where the fragmentation pattern of the metabolite is analyzed to pinpoint the site of metabolic modification. This approach has been successfully used to identify unique and prevalent urine metabolites of aripiprazole, enhancing the understanding of its metabolic fate. europa.eu
Spectroscopic Techniques for Characterization of this compound Purity
The characterization and purity assessment of this compound, a prodrug of aripiprazole, is critical for ensuring its quality and consistency as a pharmaceutical substance. Various spectroscopic techniques are employed to confirm its molecular structure, identify functional groups, and quantify potential impurities. These methods provide a comprehensive profile of the compound, ensuring that it meets the stringent requirements for pharmaceutical use.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H and 13C NMR, is a cornerstone technique for the structural elucidation of this compound. nih.govtsijournals.com 1H NMR provides detailed information about the chemical environment of protons, allowing for the verification of the molecule's distinct structural components, such as the dichlorophenylpiperazine moiety, the butoxy chain, and the quinolinone system. rsc.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between different parts of the molecule, confirming the correct assembly of the prodrug. nih.govresearchgate.net Purity is assessed by comparing the sample's spectrum to that of a reference standard and by detecting signals from any potential impurities.
Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight of this compound and for identifying impurities. nih.govtsijournals.com Techniques such as electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) provide a precise mass-to-charge ratio (m/z) of the parent ion. nih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments offers further structural confirmation and helps in the characterization of unknown impurities by analyzing their breakdown products. tsijournals.com Isotopic ion peaks are also analyzed to confirm the presence of chlorine atoms in the structure. nih.gov
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. tsijournals.comgigvvy.com The IR spectrum shows characteristic absorption bands corresponding to specific vibrations of chemical bonds. researchgate.net For this compound, key absorbances include the C=O stretching of the ester and amide groups, N-H stretching, and C-O and C-Cl bond vibrations. tsijournals.comresearchgate.net The absence of unexpected peaks and a match with the reference spectrum confirm the compound's identity and purity from a functional group perspective. sigmaaldrich.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectrophotometry is a quantitative technique used to determine the concentration of this compound in solution and can be used for purity checks. researchgate.netnih.gov The molecule exhibits characteristic absorbance maxima (λmax) in the UV range due to its chromophoric groups, such as the aromatic rings. nih.govnih.gov While less specific than NMR or MS, it is a valuable tool for routine quality control and for detecting impurities that have different UV absorption profiles.
The table below summarizes the application of these spectroscopic techniques in the characterization of this compound.
| Technique | Principle | Application for this compound Purity | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei (e.g., 1H, 13C) to elucidate molecular structure. | Confirms chemical structure, identifies and quantifies impurities by detecting their unique signals. 2D-NMR establishes molecular connectivity. | nih.govtsijournals.comrsc.orgresearchgate.net |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | Verifies molecular weight, identifies impurities and degradation products through their mass and fragmentation patterns. | nih.govtsijournals.comnih.gov |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecules, causing bond vibrations at specific frequencies. | Identifies characteristic functional groups (e.g., C=O, N-H, C-O), confirming the molecular structure and detecting impurities with different functional groups. | tsijournals.comgigvvy.comresearchgate.net |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light by chromophores in a molecule. | Quantifies the compound and can be used in purity assays by detecting impurities with different absorption spectra. | nih.govresearchgate.netnih.gov |
Bioanalytical Method Validation for Preclinical Pharmacokinetic Studies
The validation of bioanalytical methods is a regulatory requirement essential for preclinical pharmacokinetic (PK) studies. fda.gov These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. For this compound, a prodrug, the bioanalytical method must be capable of accurately and reliably quantifying not only the parent prodrug but also its key metabolites, including the intermediate N-hydroxymethyl aripiprazole and the active moiety, aripiprazole, in various biological matrices like plasma, serum, or urine. researchgate.netresearchgate.netjapsonline.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and commonly used analytical tool for this purpose due to its high sensitivity and selectivity. csic.esnovabioassays.com
The validation process ensures that the method is suitable for its intended purpose and is conducted following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.govjournalforclinicalstudies.comgmp-compliance.org The core parameters that must be evaluated during method validation are detailed below.
Selectivity and Specificity: The method must be able to differentiate and quantify the analytes (this compound and its metabolites) in the presence of endogenous components in the biological matrix. gmp-compliance.org This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analytes and the internal standard.
Accuracy and Precision: Accuracy refers to how close the measured concentrations are to the true value, while precision measures the degree of scatter or variability between repeated measurements. journalforclinicalstudies.com Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The results must fall within established acceptance criteria, typically ±15% of the nominal value (±20% for the lower limit of quantitation).
Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net This is crucial for accurately defining the terminal phase of the pharmacokinetic profile.
Calibration Curve: A calibration curve is generated to demonstrate the relationship between the instrument response and the concentration of the analyte. It is prepared by spiking blank biological matrix with known concentrations of the analyte. The curve must be reproducible, and a regression analysis is applied to ensure linearity over the expected concentration range in the study samples.
Recovery: The extraction recovery of the analytes from the biological matrix is evaluated to ensure that the extraction process is efficient and reproducible. It is determined by comparing the analytical response of extracted samples to the response of unextracted standards.
Stability: The stability of the analytes in the biological matrix must be thoroughly investigated under various conditions that mimic sample handling and storage. journalforclinicalstudies.com This includes bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability at the intended storage temperature.
The table below summarizes the key parameters for bioanalytical method validation in preclinical studies.
| Validation Parameter | Description | Typical Acceptance Criteria for Preclinical Studies | Reference |
|---|---|---|---|
| Selectivity | The ability to measure the analyte unequivocally in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte or internal standard in blank samples. | gmp-compliance.org |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). | fda.govjournalforclinicalstudies.com |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% at LLOQ). | fda.govjournalforclinicalstudies.com |
| Sensitivity (LLOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. | researchgate.net |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression model is typically used. Correlation coefficient (r²) should be ≥0.99. At least 75% of standards must meet accuracy criteria. | gmp-compliance.org |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Mean concentration of stability samples should be within ±15% of the nominal (baseline) concentration. | journalforclinicalstudies.com |
Computational and Theoretical Chemistry Studies of Aripiprazole Cavoxil
Molecular Docking Simulations of Prodrug and Active Moiety with Receptor Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its receptor target.
Research characterizing aripiprazole (B633) cavoxil and its parent drug, aripiprazole, has utilized molecular docking to investigate their interactions with the dopamine (B1211576) D2 receptor (D2R). researchgate.net These studies indicate that both the prodrug (aripiprazole cavoxil) and the active moiety (aripiprazole) have strong interactions with the D2 receptor. researchgate.net However, the calculated binding free energy for aripiprazole is stronger than that of this compound. researchgate.net This suggests that the addition of the cavoxil promoiety, while crucial for its long-acting formulation, slightly reduces the binding affinity to the primary target receptor compared to the active drug itself. researchgate.net
Docking simulations of the active moiety, aripiprazole, have been performed with a range of receptor targets to elucidate its unique pharmacological profile. nih.gov These targets include dopamine receptors (D1, D2, D4), serotonin (B10506) receptors (HTR2A, HTR2C), and other proteins like monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6). nih.govnih.gov The results consistently show a favorable binding affinity between aripiprazole and these core targets. nih.gov Specific interactions, such as hydrogen bonds, are key to this binding. For instance, in one study, aripiprazole was shown to form hydrogen bonds with specific amino acid residues within the binding pockets of these receptors, as detailed in the table below. researchgate.net The phenylpiperazine portion of aripiprazole typically occupies the orthosteric binding pocket, interacting with residues in transmembrane helices 3, 5, 6, and 7. plos.org
| Receptor Target (PDB ID) | Interacting Residues | Hydrogen Bond Length (Å) | Reference |
| MAO-B (1OJ9) | LYS348, HIS347 | 4.2, 3.1 | researchgate.net |
| DRD2 (6CM4) | ALA1093, ARG3096 | 3.1, 3.1 | researchgate.net |
| HTR2C (6BQH) | TRY358 | 3.2 | researchgate.net |
| CYP2D6 (6CSD) | ARG62, ARG63 | 3.2, 3.1 | researchgate.net |
This table presents data from molecular docking simulations of aripiprazole with various protein targets, showing key interacting amino acid residues and the length of the formed hydrogen bonds.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations offer a deeper understanding of the stability and dynamics of the ligand-receptor complex than static docking models.
MD simulations have been conducted to compare the interaction of this compound and aripiprazole with the dopamine D2 receptor. researchgate.net Analysis of parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) indicates that the binding of these ligands induces changes in the receptor's stability, flexibility, and compactness, particularly in the intracellular regions. researchgate.net A key finding from these simulations is the evidence of allosteric communication, where small changes in the orthosteric binding pocket, where the ligand binds, lead to significant rearrangements in the intracellular domains of the receptor. researchgate.net This effect was most pronounced in the D2R/aripiprazole-cavoxil complex, suggesting the prodrug itself can modulate receptor conformation. researchgate.net
Simulations of the active drug, aripiprazole, complexed with the D2 receptor reveal its role in stabilizing specific receptor conformations. plos.orgacs.orgacs.org As a partial agonist, aripiprazole induces conformational changes that are distinct from those caused by full agonists like dopamine or antagonists. plos.orgacs.org These simulations, sometimes spanning microseconds, show that aripiprazole's binding impacts the extracellular loop regions, the binding pocket itself, and intracellular G-protein binding domains. plos.orgacs.orgacs.org For example, aripiprazole binding has a significant effect on the conformation of extracellular loop 2 (EL2) and transmembrane helices TM4 and TM5, which in turn perturbs the intracellular loop 2 (IL2). acs.orgacs.org This specific modulation of the receptor's structure at the intracellular side is thought to be a key determinant of aripiprazole's partial agonism and its distinct signaling profile. acs.orgacs.org
| Simulation System | Key Findings | Reference |
| This compound - D2R | Induces changes in stability, flexibility, and compactness of intracellular regions. Evidence of allosteric communication transforming orthosteric binding changes to intracellular rearrangements. | researchgate.net |
| Aripiprazole - D2R | Induces distinct conformations in extracellular loops and G-protein binding domains compared to full agonists. | plos.org |
| Aripiprazole - D2R | Modulates dynamics of TM4 and TM5, leading to perturbation of intracellular loop IL2, which may explain poor arrestin recruitment. | acs.orgacs.org |
This table summarizes key findings from molecular dynamics simulations of this compound and aripiprazole with the D2 receptor.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Prodrug Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov In prodrug design, QSAR is a valuable tool for optimizing the properties of the promoiety to ensure efficient delivery and release of the active drug. mdpi.cominnovareacademics.in The fundamental principle is that molecules with similar structural features are likely to exhibit similar biological activities. nih.gov
While specific QSAR studies focused exclusively on this compound are not prominent in the literature, the principles of QSAR are directly applicable to its design and the development of similar prodrugs. A QSAR analysis for a prodrug like this compound would involve several steps. First, a library of potential prodrugs with different promoieties would be synthesized or modeled. Then, their physicochemical and biological properties would be determined experimentally or computationally. These properties, known as molecular descriptors, are numerical representations of the molecule's characteristics. frontiersin.org Finally, a mathematical model is built to correlate these descriptors with a desired activity or property, such as the rate of hydrolysis, membrane permeability, or metabolic stability. innovareacademics.inresearchgate.net
This approach allows researchers to predict the properties of new, unsynthesized prodrug candidates, thereby guiding the selection of the most promising structures for further development and reducing the need for extensive trial-and-error experimentation. researchgate.net
| Descriptor Category | Examples | Relevance to Prodrug Design |
| Constitutional | Molecular weight, number of hydrogen bond donors/acceptors, rotatable bond count | Basic properties influencing size, solubility, and flexibility. |
| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Describe molecular branching and shape, affecting receptor fit and transport. |
| Geometrical | Molecular surface area, molecular volume, radius of gyration | Relate to the molecule's 3D structure, impacting interactions and diffusion. |
| Physicochemical | LogP (lipophilicity), polar surface area (PSA), pKa | Critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial charges | Describe electronic properties that govern reactivity and intermolecular forces. |
This table lists common categories of molecular descriptors used in QSAR modeling and their significance in the rational design of prodrugs.
In Silico Prediction of Biotransformation Pathways and Enzyme Interactions
In silico biotransformation prediction tools are computational models that simulate the metabolic fate of a chemical compound in a biological system. univie.ac.at These tools are essential for predicting the activation of a prodrug and the subsequent metabolism of the active drug, helping to identify potential metabolites and the enzymes involved. creative-biolabs.com
For this compound, the first crucial biotransformation step is the cleavage of the ester bond to release the active moiety, aripiprazole. This reaction is an ester hydrolysis, which is typically catalyzed by carboxylesterase enzymes present in the plasma and various tissues. In silico models can predict the likelihood of this hydrolysis reaction.
Once aripiprazole is released, it undergoes further metabolism. The primary metabolic pathways for aripiprazole are well-established and involve dehydrogenation, hydroxylation, and N-dealkylation. nih.gov The major enzymes responsible for its metabolism are cytochrome P450 2D6 (CYP2D6) and CYP3A4. nih.gov Dehydrogenation by CYP2D6 and CYP3A4 leads to the formation of dehydro-aripiprazole, which is the principal active metabolite.
Computational tools like BioTransformer, FAME 3, and GLORY can be used to predict these pathways. univie.ac.atnih.gov These programs use a combination of rule-based systems and machine learning algorithms trained on large databases of metabolic reactions. univie.ac.atnih.gov They can predict the "sites of metabolism" (SOMs) on a molecule—the specific atoms where a metabolic reaction is most likely to occur—and then generate the structures of the resulting metabolites. univie.ac.at Such predictions are valuable for understanding the drug's pharmacokinetic profile and identifying potentially active or toxic metabolites early in the development process. creative-biolabs.com
| Biotransformation Step | Predicted Reaction | Key Enzymes | Computational Approach |
| 1. Prodrug Activation | Hydrolysis of the ester linkage in this compound | Carboxylesterases | Rule-based prediction of esterase-mediated cleavage. |
| 2. Active Moiety Metabolism | Dehydrogenation of aripiprazole | CYP2D6, CYP3A4 | Site of Metabolism (SOM) prediction to identify the reactive site on the quinolinone ring. |
| 3. Active Moiety Metabolism | Hydroxylation of aripiprazole | CYP2D6, CYP3A4 | SOM prediction for aromatic and aliphatic hydroxylation. |
| 4. Active Moiety Metabolism | N-dealkylation of the piperazine (B1678402) ring | CYP3A4 | Prediction of cleavage at the C-N bond. |
This table outlines the predicted biotransformation pathway of this compound, from its activation to the metabolism of the active drug, and the computational methods used to predict these steps.
Conformational Analysis and Energetic Landscapes of this compound
Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt and the energy associated with each. This is crucial as a molecule's conformation often dictates its biological activity and physicochemical properties.
The active moiety, aripiprazole, is known to exhibit conformational polymorphism, meaning it can exist in different crystal forms, each with a distinct molecular conformation. nih.gov Detailed studies have identified at least five different polymorphic forms of aripiprazole. nih.gov These forms differ in their crystal packing and, importantly, in the conformation of the aripiprazole molecule itself and the hydrogen-bonding patterns (synthons) that stabilize the crystal lattice. nih.gov For example, different polymorphs exhibit unique arrangements of the flexible butyl chain and the orientation of the dichlorophenylpiperazine group relative to the quinolinone core. nih.gov
For the prodrug this compound, the addition of the (hexanoyloxy)methyl group introduces additional rotational bonds and, therefore, greater conformational flexibility compared to aripiprazole. invivochem.com The energetic landscape of this compound would be more complex, with numerous low-energy conformations accessible in solution. While specific studies on the conformational landscape of isolated this compound are limited, insights can be drawn from MD simulations of the ligand-receptor complex. researchgate.net These simulations inherently explore the conformational space of the ligand within the receptor's binding pocket, revealing how the prodrug adapts its shape to achieve a stable interaction. researchgate.net The flexibility of the linker is essential for allowing the core pharmacophore to orient itself correctly within the binding site while the full prodrug structure maintains properties suitable for a long-acting formulation.
| Compound | Conformational Feature | Method of Analysis | Reference |
| Aripiprazole | Exists in at least five polymorphic forms (I, II, III, IV, X°) with distinct molecular conformations. | X-ray Diffractometry, Thermal Analysis, Vibrational Spectroscopy | nih.gov |
| Aripiprazole | Polymorphs stabilized by different N-H···O hydrogen bond synthons (catemers and dimers). | Crystallography, Hirshfeld Surface Analysis | nih.gov |
| This compound | Increased conformational flexibility due to the ester-containing promoiety. | Inferred from chemical structure and MD simulations. | invivochem.comresearchgate.net |
| This compound | Adapts its conformation within the D2 receptor binding pocket, suggesting dynamic flexibility. | Molecular Dynamics (MD) Simulations | researchgate.net |
This table summarizes key findings related to the conformational properties of aripiprazole and its prodrug, this compound.
Biopharmaceutical Aspects and Novel Formulation Strategies for Prodrugs
Physicochemical Drivers of Prodrug Release and Bioconversion
The conversion of aripiprazole (B633) cavoxil to its active parent drug, aripiprazole, is a multi-step process governed by its physicochemical properties. nih.govresearchgate.netresearchgate.net Aripiprazole cavoxil is an N-hexanoyloxymethyl prodrug of aripiprazole. google.comgoogle.com
The release of aripiprazole from its cavoxil prodrug is primarily driven by two key events:
Enzymatic and chemical hydrolysis: Following dissolution, this compound undergoes a two-step bioconversion. The first step involves enzyme-mediated cleavage, likely by esterases, to form an N-hydroxymethyl aripiprazole intermediate. nih.govresearchgate.netresearchgate.net This is followed by a rapid, water-mediated hydrolysis that releases the active aripiprazole molecule and formaldehyde. nih.govresearchgate.netresearchgate.net
The lipophilicity of the prodrug, conferred by the hexanoyloxymethyl promoiety, is a critical factor. researchgate.net This increased lipophilicity allows for formulation as an oil-based suspension and contributes to the slow release from the injection site. researchgate.netamericanpharmaceuticalreview.com
Strategies for Sustained Release from Prodrug Formulations
The primary goal of this compound formulation is to achieve a sustained release of aripiprazole over an extended period, thereby reducing dosing frequency. researchgate.net This is accomplished through the use of specific delivery systems that control the rate of prodrug release and subsequent conversion.
Nanoparticle-Based Delivery Systems for this compound
Nanoparticle technology is a key strategy for formulating long-acting injectables like this compound. americanpharmaceuticalreview.comprimescholars.com By reducing the particle size of the prodrug to the nanometer range, a stable aqueous suspension can be created. google.comgoogleapis.com
Key aspects of nanoparticle-based delivery for this compound include:
Particle Size Control: The particle size of the this compound nanosuspension is a critical parameter that directly influences the dissolution rate and, consequently, the in vivo release profile. google.comgoogle.com A smaller particle size provides a larger surface area, which can lead to a faster dissolution rate. dovepress.com Patents describe methods for producing this compound particles with a volume-based particle size (Dv50) of less than 1000 nm. googleapis.com
Crystalline Stability: Maintaining the crystalline form of the prodrug within the nanoparticle formulation is essential for predictable release kinetics. kinampark.com Any changes in the crystal form could alter the dissolution rate and impact the drug's performance. kinampark.com
Polymeric Matrix Systems for Controlled Prodrug Hydrolysis
While nanoparticle suspensions are a primary approach, polymeric matrix systems represent another important strategy for controlling the release of prodrugs. researchgate.net These systems encapsulate the drug within a biodegradable polymer matrix. The release of the drug is then governed by the degradation of this matrix.
The mechanism of release from polymeric matrices can involve:
Bulk Erosion: Water penetrates the entire polymer matrix, leading to the hydrolysis of ester bonds throughout the material. This causes the matrix to degrade and release the entrapped drug.
Surface Erosion: In more hydrophobic polymers, water penetration is limited to the surface. nih.gov Drug release occurs as the surface of the polymer matrix erodes over time. nih.gov This can lead to near zero-order release kinetics. nih.gov
The choice of polymer and its properties, such as its hydrophilicity and molecular weight, are critical in determining the rate of matrix degradation and drug release. researchgate.net For instance, copolymers with a higher ratio of lactide to glycolide (B1360168) will have a slower degradation rate due to reduced hydrophilicity.
Role of Excipients and Surface Stabilizers in Prodrug Formulation
Excipients play a crucial role in the formulation of this compound, particularly in nanoparticle-based suspensions. google.comgoogleapis.com Surface stabilizers are essential for preventing the aggregation of nanoparticles, which could otherwise lead to instability and unpredictable release. core.ac.uk
Key considerations for excipients include:
Surface Stabilizers: Polysorbate 20, a polyoxyethylene sorbitan (B8754009) fatty acid ester, is a preferred surface stabilizer for injectable aripiprazole prodrug compositions due to its FDA approval for this route of administration and its effectiveness in creating stable formulations. google.comgoogleapis.com Carboxymethyl cellulose (B213188) is another example of a suitable surface stabilizer. googleapis.com
Ratio of Prodrug to Stabilizer: The ratio of this compound to the surface stabilizer is a critical formulation parameter that can be adjusted to optimize the stability and release characteristics of the nanosuspension. google.com Patents specify various ratios depending on the desired particle size. google.com
Tonicity and pH Adjusting Agents: Other excipients are used to ensure the formulation is isotonic and at a physiologically compatible pH.
In Vitro Release and Dissolution Testing Methodologies for Prodrugs
In vitro release and dissolution testing are essential quality control tools for long-acting injectable prodrug formulations. fda.govijpsi.orgfip.org These tests are used to ensure batch-to-batch consistency and can be predictive of in vivo performance. ijpsi.org
For aripiprazole and its prodrugs, various dissolution methodologies have been explored:
Apparatus and Media: The choice of dissolution apparatus and medium is critical. For aripiprazole tablets, studies have used USP apparatus II (paddles) with 0.1 M HCl as the dissolution medium. ijpsi.orgresearchgate.net The FDA recommends specific dissolution methods for aripiprazole extended-release injectable suspensions. fda.gov
Predictive Power: A significant challenge is developing in vitro tests that accurately correlate with the complex in vivo release and bioconversion processes of a long-acting injectable prodrug. nih.gov A two-chamber transmembrane method has been used to investigate the in vitro release of aripiprazole microcrystals, showing good correlation with in vivo data in rats. nih.gov
Supersaturation: For some formulations, such as solid solutions and dispersions, dissolution tests under non-sink conditions can be a valuable tool for predicting performance, as these formulations can lead to supersaturation of the medium. fip.org
The validation of these dissolution methods according to ICH guidelines is crucial to ensure they are specific, linear, precise, and accurate for their intended purpose. ijpsi.orgresearchgate.net
Future Directions and Emerging Research Avenues
Exploration of Next-Generation Prodrug Modifications of Aripiprazole (B633)
The success of aripiprazole cavoxil has spurred interest in developing next-generation prodrugs of aripiprazole with even more refined properties. Aripiprazole lauroxil, another long-acting injectable prodrug, utilizes a different N-acyloxymethyl modification. wikipedia.orgnih.gov This prodrug technology involves attaching a linker and a fatty acid tail to aripiprazole, which, after intramuscular injection, undergoes enzyme-mediated cleavage to release the active drug. nih.govresearchgate.net This approach allows for sustained release and extended dosing intervals. nih.gov
Future research in this area is focused on creating new molecular entities with modified properties to achieve even longer systemic release after administration. nih.gov The LinkeRx® technology, used to develop aripiprazole lauroxil, is a versatile platform that enables the creation of such novel prodrugs. nih.gov Another area of exploration involves the use of different carrier systems, such as cryogels based on natural products like agar (B569324) and β-cyclodextrin, to enhance the solubility and provide a sustained release pattern for aripiprazole. mdpi.com
Application of Advanced Preclinical Models for Deeper Mechanistic Understanding
To better understand the complex neurobiology of schizophrenia and the mechanisms of action of drugs like this compound, researchers are turning to more sophisticated preclinical models. Traditional rodent models have been instrumental in drug discovery, but new approaches are needed to bridge the translational gap between preclinical findings and clinical outcomes. nih.gov
Advanced in vitro models, such as neuronal cell cultures on microelectrode arrays, offer a more nuanced understanding of the neural dynamics involved in schizophrenia. neuroproof.com These models allow for the targeted screening of compounds by analyzing changes in electrical activity patterns. neuroproof.com Furthermore, the development of animal models that more accurately reflect the genetic and neurodevelopmental aspects of schizophrenia is a key area of focus. creative-biolabs.com These models include those based on developmental manipulations, drug-induced states, and genetic modifications. creative-biolabs.com Such models are crucial for validating new drug targets and assessing the efficacy of novel treatments like this compound derivatives. nih.gov
Integration of Multi-Omics Data in Prodrug Research and Development
The fields of pharmacogenomics and proteomics are providing valuable insights into the individual variability in response to antipsychotic medications. This multi-omics approach is becoming increasingly integrated into prodrug research and development.
Pharmacogenomics studies how genetic variations influence drug response. For aripiprazole, polymorphisms in genes encoding for metabolizing enzymes like CYP2D6 and CYP3A4 can significantly affect plasma concentrations of the drug and its active metabolite, dehydroaripiprazole (B194390). frontiersin.orgpharmgkb.orgnih.gov Guidelines from regulatory bodies like the FDA recommend dose adjustments for patients who are poor metabolizers of CYP2D6. frontiersin.org Genetic variations in dopamine (B1211576) and serotonin (B10506) receptors have also been associated with differences in clinical efficacy and adverse events. nih.gov
Proteomics , the large-scale study of proteins, helps to identify protein patterns associated with schizophrenia and treatment response. capes.gov.brnih.gov Proteomic studies have revealed alterations in proteins involved in energy metabolism, cytoskeleton, and oligodendrocyte function in the brains of individuals with schizophrenia. cpn.or.kr By analyzing plasma and other tissues, researchers can identify potential biomarkers to predict treatment outcomes and understand the molecular mechanisms of drugs like aripiprazole. nih.govnih.gov Integrating these "omics" data can lead to more personalized treatment strategies and the development of prodrugs with improved efficacy and safety profiles.
Novel Analytical Approaches for Prodrug and Metabolite Profiling
The accurate quantification of this compound, its parent drug aripiprazole, and its active metabolite, dehydroaripiprazole, in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring. Various sophisticated analytical techniques are being employed and further developed for this purpose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous determination of aripiprazole and dehydroaripiprazole in human plasma. humanjournals.comcsic.es This technique allows for low limits of quantification from small sample volumes. humanjournals.com Other methods like high-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) have also been developed and validated for this purpose. humanjournals.com
A significant challenge in the bioanalysis of ester prodrugs is preventing their ex vivo cleavage back to the active drug, which can lead to inaccurate measurements. biopharmaservices.com Researchers are developing methods to stabilize plasma samples, often by controlling temperature, modifying pH, or adding esterase inhibitors. researchgate.net Ultra-high-resolution mass spectrometry, using instruments like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap, offers even greater mass accuracy and resolving power for complex pharmaceutical analysis. mdpi.com
Computational Design of this compound Derivatives with Optimized Biopharmaceutical Properties
In silico modeling and computational chemistry are playing an increasingly important role in the design and development of new drugs and prodrugs. frontiersin.orgdrug-dev.com These approaches can predict and optimize the physicochemical and biopharmaceutical properties of molecules, accelerating the research and development process. frontiersin.org
For aripiprazole, quantitative structure-activity relationship (QSAR) studies have been used to correlate the drug's antipsychotic activity with its physicochemical parameters. researchgate.netresearchgate.net These models can be used to design new aripiprazole derivatives with potentially improved activity. researchgate.net Molecular dynamics simulations can be employed to model the interactions of aripiprazole and its derivatives with target receptors, such as the dopamine D2 receptor. dntb.gov.ua
Computational approaches are also used to design and evaluate drug delivery systems, such as nanoparticles and other nanocarriers. frontiersin.orgfrontiersin.org These in silico tools can model drug release, predict in vivo pharmacokinetics, and help in the selection of optimal formulations. frontiersin.orgnih.govacs.org By integrating these computational methods, researchers can rationally design this compound derivatives with optimized properties for improved therapeutic efficacy. mdpi.com
Q & A
Q. How do meta-analytical rigor criteria (e.g., PRISMA) improve interpretation of contradictory efficacy data across this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
